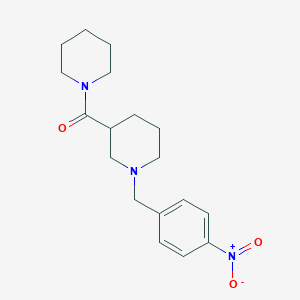
1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as NPC-15437, is a small molecule that has been extensively studied in the field of neuroscience. It is a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft. NPC-15437 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
NPC-15437 works by inhibiting the reuptake of dopamine by the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. By inhibiting the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, NPC-15437 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been shown to have therapeutic effects in animal models of neurological disorders.
Biochemical and Physiological Effects
NPC-15437 has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels, NPC-15437 has been shown to increase the levels of other neurotransmitters, including norepinephrine and serotonin. NPC-15437 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
NPC-15437 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine, which allows for specific targeting of dopamine signaling. NPC-15437 also has a long half-life, which allows for sustained effects in animal models. However, NPC-15437 has poor solubility in water, which can limit its use in certain experiments. Additionally, NPC-15437 has not been extensively studied in humans, which limits its potential clinical use.
Zukünftige Richtungen
There are several future directions for the study of NPC-15437. One direction is to further explore its potential therapeutic applications in neurological disorders. This includes studying its effects on cognitive function, memory, and learning. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential clinical use. Additionally, further studies are needed to understand the long-term effects of NPC-15437 on dopamine signaling and neuronal function.
Synthesemethoden
The synthesis of NPC-15437 involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 4-nitrobenzyl chloride to the corresponding amine, which is then reacted with piperidine-1-carboxylic acid to form the piperidine amide. The final step involves the addition of piperidine to the amide to form the final product. The synthesis of NPC-15437 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
NPC-15437 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that NPC-15437 has a high affinity for the 1-(4-Nitrobenzyl)-3-(1-piperidinylcarbonyl)piperidine and inhibits dopamine reuptake in a dose-dependent manner. In vivo studies have shown that NPC-15437 increases dopamine levels in the brain and improves locomotor activity in animal models of Parkinson's disease. NPC-15437 has also been shown to improve cognitive function and attention in animal models of ADHD.
Eigenschaften
Molekularformel |
C18H25N3O3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[1-[(4-nitrophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-11-2-1-3-12-20)16-5-4-10-19(14-16)13-15-6-8-17(9-7-15)21(23)24/h6-9,16H,1-5,10-14H2 |
InChI-Schlüssel |
FSNRQCJVVLNRHY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)


![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)